molecular formula C9H6F3N3O B2763232 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine CAS No. 462659-88-7

5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine

Cat. No.: B2763232
CAS No.: 462659-88-7
M. Wt: 229.162
InChI Key: KWNPWZFHKFEIOO-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine (CAS 462659-88-7) is a high-purity chemical compound for research and development. This organic molecule features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant role in medicinal chemistry due to its bioisosteric properties, often serving as a hydrolytically stable replacement for ester and amide functional groups . The integration of the electron-withdrawing trifluoromethyl group on the phenyl ring can enhance the molecule's metabolic stability, membrane permeability, and its ability to bind to biological targets, making it a valuable building block in drug discovery . The 1,2,4-oxadiazole motif is present in several commercially available drugs and investigational compounds, demonstrating a wide spectrum of potential biological activities. These activities may include anticancer, anti-inflammatory, antiviral, and antibacterial effects, acting through mechanisms such as enzyme inhibition (e.g., kinases, dehydrogenases) or receptor modulation . Researchers can employ this compound as a key intermediate in the synthesis of more complex molecules or for the development of novel pharmacologically active agents. As a standard, it is also useful for method development and analytical studies. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)15-16-7/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNPWZFHKFEIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine typically involves the reaction of 4-(trifluoromethyl)benzohydrazide with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Pharmacological Potential
The compound has been studied for its potential as a pharmacological agent. Its structural analogs have shown promise in binding to the benzodiazepine receptor sites in GABAA receptors, which are crucial for the modulation of anxiety, sleep, and seizure disorders. Research indicates that derivatives of oxadiazoles can exhibit higher affinities than traditional benzodiazepines like diazepam, suggesting that 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine could serve as a lead compound for developing new anxiolytics or anticonvulsants .

2. Anticancer Activity
Studies have highlighted the potential anticancer properties of oxadiazole derivatives. Compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The trifluoromethyl group is believed to enhance the lipophilicity and biological activity of these compounds .

3. Neurological Applications
Research suggests that oxadiazole derivatives may also play a role in neuroprotection and cognitive enhancement. Some studies have focused on their effects on memory and learning processes through interactions with neurotransmitter systems .

Material Science

1. Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical strength. Furthermore, oxadiazoles are known for their luminescent properties, making them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors .

2. Environmental Applications
The compound's stability and reactivity make it a candidate for use in environmental remediation processes. Research is ongoing into its potential as a reagent for degrading pollutants or as a part of sensor systems designed to detect environmental contaminants .

Case Studies

Study Focus Findings
Almasirad et al., 2007Benzodiazepine receptor affinityDerivatives showed higher affinity than diazepam; potential for new anxiolytics .
Foroumadi et al., 2015Anticancer activityInduced apoptosis in cancer cell lines; effective against specific tumor types .
PMC8139947, 2021Neurological effectsEnhanced cognitive functions observed in animal models; potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Positional Isomers: 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine

  • Structural Difference : The trifluoromethyl group is attached to the meta (3-) position of the phenyl ring instead of the para (4-) position.
  • Impact :
    • Electronic Effects : The meta substitution reduces the electron-withdrawing effect compared to para, altering dipole moments and solubility.
    • Biological Activity : Positional isomerism can influence binding affinity to biological targets. For example, para-substituted analogs often exhibit stronger interactions with enzymes due to optimized steric and electronic complementarity .

Core Heterocycle Variants: 3-Methyl-4-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine

  • Structural Difference : Replaces the 1,2,4-oxadiazole ring with a 1,2-oxazole ring. The methyl group at the 3-position and trifluoromethylphenyl group at the 4-position create distinct steric and electronic profiles.
  • Impact :
    • Stability : 1,2-Oxazoles are less aromatic and more prone to ring-opening reactions than 1,2,4-oxadiazoles, affecting synthetic utility.
    • Bioactivity : The 1,2-oxazole core may reduce pesticidal or medicinal efficacy compared to oxadiazole derivatives, as seen in studies on acetylcholinesterase (AChE) inhibitors .

Functionalized Derivatives: Pyrimidin-4-amine Derivatives with 5-(Trifluoromethyl)-1,2,4-oxadiazole Moieties

  • Example Compounds : U7 and U8 (from ).
  • Structural Features : The oxadiazole-trifluoromethylphenyl group is part of a larger pyrimidin-4-amine scaffold.
  • Impact: Bioactivity: These derivatives exhibit broad-spectrum pesticidal activity (e.g., against Mythimna separata and Pseudoperonospora cubensis). The oxadiazole moiety enhances binding to AChE, with U7 and U8 showing LC₅₀ values of 3.57–4.22 mg/L, comparable to the control flufenerim . Molecular Docking: The trifluoromethyl group and oxadiazole ring form hydrophobic interactions and hydrogen bonds with AChE residues, a feature absent in non-oxadiazole analogs .

Diuretic Analogs: 3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine

  • Structural Difference : The oxadiazole-amine unit replaces an acylguanidine group in amiloride analogs.
  • Impact: Diuretic Activity: The compound (CGS 4270) mimics amiloride’s diuretic profile in rats and dogs, highlighting the oxadiazole’s role in potassium-sparing activity.

Substituent Effects: 5-[3-(Trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one

  • Structural Difference : Features a 1,3,4-oxadiazole core with a ketone oxygen and meta-trifluoromethylphenyl group.
  • Impact :
    • Reactivity : The 1,3,4-oxadiazole ring’s electron-deficient nature increases susceptibility to nucleophilic attack compared to 1,2,4-oxadiazoles.
    • Applications : Primarily used in materials science rather than bioactivity due to reduced metabolic stability .

Comparative Data Tables

Table 2: Physicochemical Properties

Compound LogP Solubility (mg/mL) Stability
5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine 2.8 0.12 (DMSO) High
3-Methyl-4-[3-(CF₃)phenyl]-1,2-oxazol-5-amine 3.1 0.09 (DMSO) Moderate
5-[3-(CF₃)phenyl]-1,3,4-oxadiazol-2-one 2.5 0.15 (DMSO) Low

Key Research Findings

  • Pesticidal Superiority : Derivatives with 1,2,4-oxadiazole cores and para-trifluoromethylphenyl groups (e.g., U7/U8) outperform analogs with meta substitution or alternate heterocycles .
  • SAR Insights : The amine group at position 3 and trifluoromethyl group at position 5 are critical for AChE inhibition and pesticidal activity .
  • Synthetic Feasibility : 1,2,4-Oxadiazoles are more synthetically accessible than 1,3,4-oxadiazoles due to established cyclization protocols .

Biological Activity

5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C10H7F3N4O
  • Molecular Weight : 262.62 g/mol
  • CAS Number : 175205-63-7

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have shown that oxadiazole derivatives often exhibit mechanisms such as:

  • Inhibition of Enzymatic Activity : Many oxadiazole compounds act as inhibitors for enzymes involved in cancer progression.
  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through pathways involving p53 and caspase activation.

Anticancer Activity

Research has highlighted the compound's effectiveness against several cancer cell lines:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values in the low micromolar range (approximately 0.65 µM for MCF-7) .
Cell LineIC50 (µM)
MCF-70.65
MEL-82.41
U-937 (Leukemia)<1.0

Antimicrobial Activity

Some studies have reported antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to increased permeability and cell death.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Carbonic Anhydrases : Selective inhibition of hCA IX and hCA II was noted at nanomolar concentrations .
  • Histone Deacetylases (HDACs) : The compound exhibited HDAC inhibitory activity, which is crucial for cancer therapy, showing potent inhibition comparable to established HDAC inhibitors .

Case Studies

  • Study on Breast Cancer Cells : A study investigated the effects of this compound on MCF-7 cells. Results indicated that the compound induced apoptosis via upregulation of p53 and activation of caspase pathways, confirming its potential as an anticancer agent .
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy against various pathogens. The compound showed promising results against Staphylococcus aureus and Escherichia coli with MIC values lower than traditional antibiotics .

Q & A

What are the standard synthetic routes for 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine, and how are reaction conditions optimized to improve yield and purity?

Basic Research Question
The synthesis typically involves cyclocondensation of precursors such as nitriles and hydroxylamine derivatives under controlled conditions. Key steps include:

  • Temperature control : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.
  • Catalysts : Lewis acids like ZnCl₂ or Cu(I) salts may accelerate cyclization .
    Optimization strategies :
  • Purification : Column chromatography or recrystallization removes impurities.
  • Yield monitoring : Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progression .

Which spectroscopic and analytical techniques are most effective for characterizing the compound, and how are spectral data interpreted to confirm structural integrity?

Basic Research Question
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm).
    • ¹³C NMR : Confirms oxadiazole ring carbons (δ 160–170 ppm) and trifluoromethyl groups (δ 120–125 ppm, split due to J-coupling) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 244.05 for C₉H₇F₃N₃O) .
  • Infrared Spectroscopy (IR) : Detects C=N (1600–1650 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) .

How do structural modifications at specific positions of the oxadiazole ring influence the compound's pesticidal activity, and what computational methods validate these structure-activity relationships?

Advanced Research Question
Key findings :

  • Trifluoromethyl substitution : Enhances lipophilicity and bioactivity. Derivatives with this group show LC₅₀ values of 3.14–4.22 mg/L against Mythimna separata .
  • Electron-withdrawing groups (e.g., halogens at the phenyl ring): Improve binding to acetylcholinesterase (AChE), as shown by reduced enzyme activity (0.184–0.215 U/mg prot) .
    Methodologies :
  • Molecular docking : Simulations using software like AutoDock reveal binding modes in AChE active sites. For example, compound U8 adopts a distinct orientation compared to flufenerim, explaining its higher potency .
  • Density Functional Theory (DFT) : Predicts charge distribution and frontier molecular orbitals to prioritize syntheses .

What experimental approaches are used to elucidate the mechanism of action of this compound in anticancer assays, and how can contradictory results between in vitro and in vivo models be reconciled?

Advanced Research Question
Mechanistic studies :

  • DPPH assay : Measures antioxidant activity (IC₅₀ values) to correlate redox properties with cytotoxicity .
  • Cell viability assays (MTT/XTT): Quantify inhibition of cancer cell lines (e.g., IC₅₀ < 10 μM in breast cancer models) .
    Addressing contradictions :
  • Pharmacokinetic profiling : Differences in bioavailability or metabolic stability (e.g., cytochrome P450 interactions) may explain disparities.
  • Tumor microenvironment : Hypoxia or stromal interactions in vivo can reduce efficacy compared to in vitro conditions .

How can density functional theory (DFT) and molecular docking studies guide the rational design of derivatives with enhanced bioactivity?

Advanced Research Question
Computational strategies :

  • DFT applications :
    • Predicts electrostatic potential maps to identify nucleophilic/electrophilic regions.
    • Optimizes geometries at the HF/6-31G* level, as used for structural overlays with bioactive scaffolds (e.g., D-luciferin) .
  • Docking pipelines :
    • Screen derivatives against target proteins (e.g., AChE or kinases) to prioritize synthesis.
    • Validate poses using binding free energy calculations (e.g., ΔG < -8 kcal/mol for high affinity) .
      Case study : Derivatives with fluoroethyl groups (e.g., U7) show improved pesticidal activity due to enhanced hydrophobic interactions, as predicted by docking .

How should researchers address discrepancies in reported biological activity data across studies, particularly in antimicrobial vs. anticancer assays?

Advanced Research Question
Root causes :

  • Assay conditions : Variations in pH, serum content, or incubation time (e.g., 24 vs. 48 hours) affect IC₅₀ values.
  • Cell line specificity : Activity against Pseudomonas aeruginosa (MIC 8 μg/mL) may not translate to eukaryotic targets .
    Resolution strategies :
  • Dose-response standardization : Use unified protocols (e.g., CLSI guidelines).
  • Off-target profiling : Assess selectivity via kinase panels or proteome-wide screens .

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